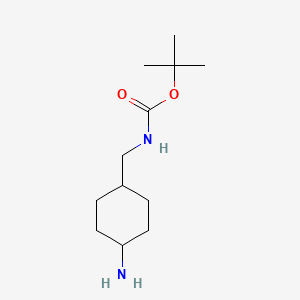

cis-4-(Boc-aminomethyl)cyclohexylamine

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYZMWDTDJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619358 | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296270-94-5, 192323-07-2 | |

| Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cis 4 Boc Aminomethyl Cyclohexylamine

Stereoselective Synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine

The cornerstone of synthesizing this compound lies in the strategic control of the stereochemistry of the cyclohexane (B81311) ring. The cis relationship between the aminomethyl and amino groups is often established through stereoselective hydrogenation of a planar aromatic precursor.

Enantioselective Approaches in this compound Synthesis

While the primary focus is often on achieving the cis-diastereomer, the synthesis of enantiomerically pure this compound presents a significant challenge. Direct enantioselective synthesis of this specific compound is not extensively documented in the literature. However, general strategies for the enantioselective synthesis of chiral cyclohexylamines can be adapted. One such approach involves the use of chiral catalysts or auxiliaries during the key bond-forming or reduction steps. For instance, asymmetric hydrogenation of a suitable prochiral enamine or a related unsaturated precursor could, in principle, afford an enantiomerically enriched product.

Another potential, though less direct, avenue is the enzymatic resolution of a racemic mixture of this compound or a suitable precursor. Lipases and proteases have been successfully employed in the kinetic resolution of various amines and their derivatives. This would involve the selective acylation or deacylation of one enantiomer, allowing for the separation of the two.

A more contemporary approach could involve visible-light-enabled photoredox catalysis in combination with a chiral phosphoric acid (CPA) catalyst. nih.govrsc.orgrsc.org This method has been demonstrated for the enantioselective synthesis of other functionalized cyclohexylamine (B46788) derivatives and could potentially be adapted for the synthesis of the target molecule. nih.govrsc.orgrsc.org

Diastereoselective Control in Cyclohexane Ring Systems

The diastereoselective synthesis of the cis isomer is most commonly achieved through the catalytic hydrogenation of an aromatic precursor, such as a substituted aniline (B41778) or benzonitrile. The choice of catalyst and reaction conditions plays a crucial role in determining the cis/trans ratio of the product. Ruthenium and rhodium-based catalysts are frequently employed for the hydrogenation of aromatic rings. For instance, hydrogenation of substituted anilines over a ruthenium-on-carbon (Ru/C) catalyst often favors the formation of the cis-cyclohexylamine derivative. rsc.org

The mechanism of this diastereoselectivity is generally attributed to the adsorption of the aromatic ring onto the catalyst surface, followed by the delivery of hydrogen from the same face of the ring. The presence of substituents on the aromatic ring can influence the orientation of the molecule on the catalyst surface, thereby affecting the stereochemical outcome.

A plausible synthetic route to this compound could commence with 4-aminobenzonitrile. The cyano group can be reduced to an aminomethyl group, which is then protected with a Boc group. Subsequent catalytic hydrogenation of the aniline ring would then yield the desired cis-disubstituted cyclohexane. The diastereoselectivity of this hydrogenation step is critical.

| Starting Material | Proposed Intermediate | Key Reaction | Catalyst | Expected Major Product |

| 4-Aminobenzonitrile | tert-butyl ((4-cyanophenyl)methyl)carbamate | Catalytic Hydrogenation | Ru/C or Rh/C | This compound |

| 4-(Boc-aminomethyl)aniline | N/A | Catalytic Hydrogenation | Ru/C or Rh/C | This compound |

Optimization of Reaction Conditions for Cis-Diastereomer Purity

Achieving a high purity of the cis-diastereomer is a key objective. The optimization of reaction conditions is therefore a critical aspect of the synthesis. Several factors can influence the cis/trans ratio in the catalytic hydrogenation of substituted anilines.

Catalyst Selection: The choice of catalyst is paramount. While ruthenium and rhodium are commonly used, the specific support material (e.g., carbon, alumina) and the presence of promoters can significantly impact the diastereoselectivity. rsc.org

Solvent: The solvent can influence the solubility of the substrate and the interaction with the catalyst surface. Solvents such as methanol, ethanol, and acetic acid are often used.

Temperature and Pressure: These parameters affect the rate of hydrogenation and can also influence the stereochemical outcome. Generally, milder conditions are favored to enhance selectivity.

Additives: The addition of acids or bases can alter the catalyst activity and selectivity. For example, the hydrogenation of p-aminobenzoic acid derivatives in the presence of a strong base has been shown to influence the cis/trans ratio. google.com

A systematic study of these parameters is necessary to identify the optimal conditions for maximizing the yield and purity of the cis-isomer.

| Parameter | Effect on Cis-Diastereomer Purity | Typical Conditions |

| Catalyst | High impact; Ru and Rh often favor cis | 5% Ru/C, 5% Rh/C |

| Solvent | Moderate impact | Methanol, Ethanol, Acetic Acid |

| Temperature | Can affect selectivity; lower temperatures often favor cis | 25-80 °C |

| Hydrogen Pressure | Can affect reaction rate and selectivity | 50-500 psi |

| Additives | Can significantly alter selectivity | Acids (e.g., HCl), Bases (e.g., NaOH) |

Synthesis from Precursor Cyclohexylamines

An alternative strategy for the synthesis of this compound involves starting with a pre-existing cyclohexane ring that already possesses the desired cis stereochemistry.

Strategic Use of Cyclohexylamine Starting Materials

A key starting material for this approach could be cis-4-aminocyclohexanecarboxylic acid. This precursor already contains the desired cis-1,4-disubstituted cyclohexane core. The synthesis would then involve the selective reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion to an aminomethyl group and subsequent Boc protection.

Another potential starting material is cis-1,4-cyclohexanediamine. The challenge here lies in the selective protection of one of the amino groups to allow for the functionalization of the other.

Introduction and Selective Protection of Amine Functionalities

The selective protection of the two amine functionalities in this compound is crucial for its utility as a synthetic building block. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

In a synthetic route starting from cis-4-aminocyclohexanecarboxylic acid, the primary amino group would likely be protected first, for instance with a protecting group orthogonal to Boc, such as Cbz (carboxybenzyl) or Fmoc (9-fluorenylmethyloxycarbonyl). Following the conversion of the carboxylic acid to the Boc-protected aminomethyl group, the initial protecting group on the ring amine would be removed to yield the final product.

The direct Boc protection of the aminomethyl group in the presence of the ring amine can be challenging due to the similar reactivity of the two primary amines. Therefore, a carefully planned protection-deprotection strategy is essential.

| Precursor | Key Transformation Steps | Protecting Group Strategy |

| cis-4-Aminocyclohexanecarboxylic Acid | 1. Protection of ring amine (e.g., with Cbz) 2. Reduction of carboxylic acid to alcohol 3. Conversion of alcohol to amine 4. Boc protection of the new amine 5. Deprotection of the ring amine | Orthogonal protection (e.g., Cbz and Boc) |

| cis-1,4-Cyclohexanediamine | 1. Selective mono-protection of one amine (e.g., with Boc) 2. This would lead to the related cis-4-(Boc-amino)cyclohexylamine, not the target compound directly. | Requires selective mono-protection |

Emerging Synthetic Routes for this compound Analogs

The quest for novel and improved methods for constructing cis-1,4-disubstituted cyclohexylamine frameworks has led to the exploration of innovative catalytic systems. These emerging routes promise greater efficiency, selectivity, and functional group tolerance, paving the way for the synthesis of a diverse range of analogs of this compound.

Photoredox-Catalyzed Hydroaminoalkylation Strategies

Visible-light photoredox catalysis has surfaced as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. One notable application in the context of cyclohexylamine synthesis is the intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govnih.gov This method facilitates the construction of highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govnih.gov

The reaction is proposed to proceed through a single-electron transfer (SET) from the benzocyclobutylamine to an excited photocatalyst, typically an iridium complex. This generates an amino radical cation, which undergoes ring-opening to form a benzyl (B1604629) radical cation intermediate. Subsequent reaction with the vinylketone and cyclization affords the desired cyclohexylamine scaffold. nih.gov A key advantage of this strategy is its ability to create complex structures with high levels of stereocontrol. nih.gov

| Catalyst System | Reactants | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Benzocyclobutylamine, α-substituted vinylketone | Functionalized benzocyclohexylamine | >20:1 | 85 | nih.gov |

This table showcases a representative example of a photoredox-catalyzed cycloaddition for the synthesis of a cyclohexylamine derivative.

Furthermore, photoredox-catalyzed hydroaminoalkylation of styrenes has been shown to proceed with high anti-Markovnikov selectivity, offering a direct route to γ-arylamines. chemrxiv.org While not directly yielding a cyclohexyl ring, the principles of generating α-aminoalkyl radicals from amines and their addition to alkenes are highly relevant for the synthesis of analogs. chemrxiv.org The regioselectivity is controlled by the presence of an aromatic group at the β-position of the alkene. chemrxiv.org This approach has been successfully scaled up using continuous flow conditions, demonstrating its practical utility. chemrxiv.org

Palladium-Catalyzed C-N Bond Formation in cis-Disubstituted Cyclohexylamines

Palladium catalysis has long been a cornerstone of C-N bond formation, and recent advancements have enabled the highly stereoselective synthesis of cis-1,4-disubstituted cyclic compounds. A novel strategy employing a hybrid palladium-catalyzed radical-polar crossover mechanism allows for the reversed facial selectivity in the difunctionalization of cyclic 1,3-dienes. nih.gov This method facilitates the 1,4-syn-addition of amines and various electrophiles to the diene, yielding cis-1,4-disubstituted cyclohexene (B86901) derivatives with excellent regio- and diastereoselectivity. nih.gov These products can then be readily converted to the saturated cis-disubstituted cyclohexylamine analogs.

The proposed mechanism involves the generation of an allylic Pd(II) complex, which then undergoes an SN2′ nucleophilic attack by the amine to furnish the 1,4-cis-carboamination product. nih.gov This approach is notable for its broad substrate scope, tolerating a wide variety of functional groups. nih.gov

| Palladium Catalyst | Ligand | Reactants | Product | Diastereoselectivity | Yield (%) | Reference |

| Pd(OAc)2 | SPhos | 1,3-Cyclohexadiene, Amine, Aryl Halide | cis-1-Aryl-4-aminocyclohex-2-ene | >95:5 | 78 | nih.gov |

This table presents a typical example of a palladium-catalyzed 1,4-carboamination reaction for the synthesis of a cis-disubstituted cyclohexene precursor.

Another powerful palladium-catalyzed method involves the enantiodivergent synthesis of both cis- and trans-4-aminocyclohex-2-enols from cyclohexa-1,3-diene. researchgate.net By carefully selecting the leaving group on the cyclohexenol (B1201834) precursor, the stereochemical outcome of the allylic amination can be controlled. researchgate.net For instance, using phosphinate or 2,4-dichlorobenzoate (B1228512) as leaving groups leads to highly efficient and stereoselective reactions. researchgate.net Subsequent reduction of the double bond would provide access to the desired saturated cis-4-aminocyclohexanol derivatives, which are close structural analogs of the target compound.

Automated and Continuous Flow Synthesis Techniques for Cyclohexylamine Scaffolds

The demand for rapid and efficient synthesis of chemical libraries for drug discovery has spurred the development of automated and continuous flow chemistry platforms. syrris.comresearchgate.net These technologies offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, higher yields, and the potential for seamless integration of multiple synthetic steps. syrris.comresearchgate.net

Continuous flow systems have been successfully employed for the synthesis of various amine-containing intermediates. For instance, the thermal N-Boc deprotection of a range of amines can be readily achieved in a continuous flow setup without the need for an acid catalyst. nih.gov This method allows for selective deprotection through precise temperature control. nih.gov

| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |

| N-Boc-aniline | Methanol | 200 | 10 | >95 | nih.gov |

| N-Boc-piperidine | Methanol | 250 | 10 | >95 | nih.gov |

This table illustrates the efficiency of continuous flow thermal N-Boc deprotection for different amine substrates.

Furthermore, the synthesis of Boc-protected amines has been adapted to flow conditions, demonstrating the feasibility of preparing key building blocks like this compound using this technology. beilstein-journals.org Automated flow chemistry platforms, such as the Syrris Asia Flow Chemistry system, enable the rapid optimization of reaction conditions and the generation of compound libraries with high reproducibility. syrris.com The ability to telescope multiple reaction steps, such as a reaction followed by an in-line purification or a subsequent transformation, significantly streamlines the synthetic process and reduces manual intervention. syrris.com This approach is particularly valuable for the synthesis of analogs of this compound, where systematic structural modifications are required to explore structure-activity relationships.

Mechanistic Investigations in Cis 4 Boc Aminomethyl Cyclohexylamine Chemistry

Elucidation of Reaction Mechanisms in Amine Functionalization

The functionalization of amines is a cornerstone of organic synthesis, and understanding the underlying mechanisms is crucial for developing novel synthetic methodologies. In the context of cis-4-(Boc-aminomethyl)cyclohexylamine, the presence of two distinct amine functionalities—a primary amine and a carbamate-protected primary amine—offers a platform for studying selective functionalization.

Mechanistic studies on amine functionalization often involve kinetic analysis, isotopic labeling, and computational modeling to map out the reaction pathways. For a molecule like this compound, the relative nucleophilicity of the two nitrogen atoms is a key factor. The primary amine is generally more nucleophilic and basic than the Boc-protected amine, which is sterically hindered and has its lone pair delocalized by the carbonyl group. This difference allows for selective reactions at the primary amine.

For instance, in acylation or alkylation reactions, the reaction is expected to proceed via a standard nucleophilic addition or substitution mechanism, with the primary amine acting as the nucleophile. The transition state geometry and energy would be influenced by the steric bulk of the cyclohexane (B81311) ring and the Boc-protecting group.

Mechanistic Aspects of C-H Activation in Cyclohexylamine (B46788) Systems

Carbon-hydrogen (C-H) activation is a powerful tool for the direct functionalization of organic molecules, and its application to saturated systems like cyclohexylamines is an area of active research. beilstein-journals.org The mechanisms of these reactions are often complex, involving transition metal catalysts that can selectively cleave C-H bonds. youtube.com

In cyclohexylamine systems, C-H activation can be directed by the amine group itself. For palladium-catalyzed reactions, the amine can coordinate to the metal center, bringing it in proximity to specific C-H bonds. nih.govnih.gov For this compound, the primary amine or the amide within the Boc group could act as a directing group. The cis-stereochemistry would favor the activation of specific C-H bonds on the cyclohexane ring that are spatially close to the coordinating nitrogen atom.

Rhodium-catalyzed C-H amination is another important class of reactions. researchgate.netibs.re.kracs.orgelsevierpure.com Mechanistic studies suggest the involvement of a metal-nitrenoid intermediate which then inserts into a C-H bond. researchgate.netrsc.org The regioselectivity of this insertion is influenced by both electronic and steric factors. In the case of this compound, the relative reactivity of the various C-H bonds on the ring would be a key area of investigation.

Studies on Intermolecular Hydroamination Reactions Involving Cyclohexylamines

Intermolecular hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is an atom-economical method for the synthesis of amines. nih.govresearchgate.net Catalytic systems for this transformation often involve early or late transition metals, as well as lanthanides. nih.govberkeley.edu

While specific studies on the use of this compound as a substrate or ligand in intermolecular hydroamination are not prevalent, general mechanistic principles can be applied. If used as a substrate, the primary amine would be expected to add to an activated alkene or alkyne. The mechanism could proceed through either activation of the unsaturated partner by the metal catalyst followed by nucleophilic attack of the amine, or through the formation of a metal-amide complex that then reacts with the alkene/alkyne. frontiersin.org

The development of hydroamination reactions of unactivated alkenes remains a significant challenge. berkeley.edu Recent advances have utilized photoredox catalysis to generate aminium radical cations, which then add to the alkene in an anti-Markovnikov fashion.

Role of cis-Stereochemistry in Reaction Pathways and Selectivity

The stereochemistry of a molecule plays a profound role in determining its reactivity and the selectivity of its reactions. In the case of this compound, the cis relationship between the aminomethyl and amino groups imposes specific conformational constraints on the cyclohexane ring.

The cyclohexane ring exists predominantly in a chair conformation. For the cis-isomer, one substituent will be in an axial position and the other in an equatorial position. This fixed spatial relationship influences how the molecule interacts with catalysts and other reagents. For example, in a directed C-H activation reaction, the cis-stereochemistry will dictate which C-H bonds are accessible to the catalyst coordinated to the directing group. nih.gov

Furthermore, the stereochemical outcome of reactions at the amine functionalities can be influenced by the cis-arrangement of the substituents. For instance, the approach of a bulky reagent to one of the amine groups might be sterically hindered by the other substituent on the same face of the ring. Theoretical studies on the stereoselectivity of reactions involving substituted cyclohexanones have highlighted the importance of transition state energies in determining the final product distribution. researchgate.netresearchgate.net Similar principles would apply to reactions of this compound, where the relative stability of diastereomeric transition states would govern the stereoselectivity of the transformation. The reactivity differences between cis and trans isomers of substituted cyclohexanes are well-documented, with steric hindrance often playing a key role. nih.gov

Conformational Analysis and Intramolecular Interactions

Computational Studies on Conformational Preferences of cis-4-(Boc-aminomethyl)cyclohexylamine

The conformational preferences of this compound are primarily dictated by the chair conformation of the cyclohexane (B81311) ring, which is the most stable arrangement for six-membered alicyclic systems. slideshare.net For a cis-1,4-disubstituted cyclohexane, the two chair conformers that interconvert via ring flipping will each have one substituent in an axial position and the other in an equatorial position. libretexts.orgspcmc.ac.infiveable.me The energetic balance between these two conformers is determined by the steric bulk of the substituents.

Density Functional Theory (DFT) and MP2 Calculations

A full exploration of the conformational space of mono and di-amino derivatives of cyclohexane has been performed using the second-order Møller-Plesset (MP2) approximation, providing insights into the energetic preferences of related systems.

| Conformer | Boc-aminomethyl Position | Amino Position | Relative Stability |

| 1 | Equatorial | Axial | More Stable |

| 2 | Axial | Equatorial | Less Stable |

This table represents the predicted relative stability based on general principles of conformational analysis for cis-1,4-disubstituted cyclohexanes.

Investigation of Intramolecular Hydrogen Bonding in cis-Cyclohexane Systems

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. In this compound, the potential for hydrogen bond formation exists between the amine and the Boc-protected aminomethyl group.

Significance of HN∙∙∙∙HO and NH∙∙∙∙OH Interactions

The presence of both hydrogen bond donors (N-H from the amine and the carbamate) and acceptors (C=O from the carbamate) allows for the possibility of intramolecular hydrogen bonding. Specifically, an interaction between the hydrogen of the amino group and the carbonyl oxygen of the Boc group (NH∙∙∙∙O=C) could occur. Another possibility is an interaction between the N-H of the carbamate (B1207046) and the lone pair of the amino group (NH∙∙∙∙N). The formation of such a hydrogen bond can influence the conformational equilibrium, potentially stabilizing a conformation that might otherwise be less favorable due to steric factors. nih.gov The strength of such interactions is dependent on the distance and orientation of the donor and acceptor groups. nih.gov

Topological Analysis via Atoms-in-Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing chemical bonding and interactions based on the topology of the electron density. researchgate.netresearchgate.netamercrystalassn.org A bond critical point (BCP) between a hydrogen donor and an acceptor atom is a definitive indicator of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide quantitative information about the strength and nature of the interaction. researchgate.net While a specific AIM analysis for this compound is not available, studies on other systems containing carbamate groups show that intramolecular hydrogen bonds can be characterized as closed-shell interactions with a degree of covalent character. The analysis of electron density and its Laplacian helps in quantifying these weak interactions. researchgate.net

Influence of Substituent Effects on Cyclohexane Conformation

The conformational equilibrium of a substituted cyclohexane is a balance of various substituent effects, including steric hindrance and electronic effects.

For cis-1,4-disubstituted cyclohexanes, the two chair conformers have one axial and one equatorial substituent. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org In the case of this compound, the Boc-aminomethyl group is significantly larger than the amino group. Therefore, the conformer with the Boc-aminomethyl group in the equatorial position and the amino group in the axial position is expected to be the most stable. spcmc.ac.in

Applications in Medicinal Chemistry and Drug Discovery Research

cis-4-(Boc-aminomethyl)cyclohexylamine as a Versatile Molecular Scaffold

The concept of a molecular scaffold, a core structure upon which various functional groups can be systematically appended, is central to drug design. dundee.ac.uk this compound serves as an exemplary scaffold, providing a rigid, three-dimensional framework that is increasingly sought after in the development of novel therapeutics.

The structure of this compound is particularly amenable to the synthesis of novel scaffolds. It possesses two distinct amine functionalities: a primary amine and a Boc-protected aminomethyl group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that is stable under various reaction conditions but can be removed under mild acidic conditions. medchemexpress.com This differential protection is a key synthetic advantage, allowing for selective, stepwise derivatization of the two amine groups.

Chemists can utilize the free primary amine for an initial reaction, such as amide bond formation or reductive amination, while the other amine remains protected. Following this step, the Boc group can be removed to reveal the second primary amine, which can then be subjected to a different chemical transformation. This orthogonal handle facilitates the construction of complex, di-substituted cyclohexane (B81311) derivatives. The cyclohexane ring itself acts as a rigid, non-planar core, which can be elaborated into more complex systems like azaadamantanes, which are themselves promising scaffolds for medicinal chemistry. This controlled, stepwise approach is fundamental to creating "privileged structures"—molecular frameworks that can bind to multiple biological targets and serve as starting points for drug discovery programs. nih.gov

For decades, medicinal chemistry has been dominated by flat, aromatic, and heteroaromatic ring systems. However, there is a growing recognition that molecules with greater three-dimensional (3D) character often possess improved pharmacological properties, including higher selectivity and better physicochemical profiles. The saturated, non-planar nature of the cyclohexane ring in this compound makes it an ideal building block for expanding into this 3D chemical space.

Unlike flat aromatic rings, the cyclohexane scaffold presents substituents in precise spatial vectors. The cis configuration, in particular, locks the two functional groups into a specific geometric relationship (one axial and one equatorial in the most stable chair conformation). This defined 3D orientation allows for the exploration of protein binding pockets in ways that are inaccessible to planar molecules. By using this scaffold, medicinal chemists can design libraries of compounds with greater structural diversity and shape complexity, increasing the probability of identifying novel and effective drug candidates. dundee.ac.uknih.gov

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | PubChem precisepeg.com |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem precisepeg.com |

| Molecular Weight | 228.33 g/mol | PubChem precisepeg.com |

| CAS Number | 296270-94-5, 866548-92-7 | PubChem precisepeg.com |

| XLogP3 | 1.5 | PubChem precisepeg.com |

| Hydrogen Bond Donor Count | 2 | PubChem precisepeg.com |

| Hydrogen Bond Acceptor Count | 3 | PubChem precisepeg.com |

| Rotatable Bond Count | 4 | PubChem precisepeg.com |

Development of Peptidomimetics Incorporating this compound

Peptides are crucial biological signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of peptides while possessing improved drug-like properties. The cyclohexane scaffold of this compound provides an excellent platform for this purpose.

A key strategy in peptidomimetic design involves replacing the flexible peptide backbone with a more rigid, non-peptidic scaffold that can correctly orient the pharmacophoric elements, typically the amino acid side chains. The cis-1,4-disubstituted cyclohexane core serves as a robust backbone mimic. The primary amine and the aminomethyl group on the scaffold act as anchor points onto which various functional groups, designed to emulate the side chains of natural amino acids, can be attached. This approach allows for the preservation of the essential binding interactions of the original peptide while creating a novel molecule with a non-natural, proteolytically stable core.

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds for biological screening. nih.gov The differentially protected nature of this compound makes it an ideal building block for the solid-phase synthesis of peptidomimetic libraries. nih.gov In a typical workflow, the free primary amine can be used to anchor the molecule to a solid support (resin). The Boc group is then removed, and the newly freed amine is reacted with a set of diverse chemical building blocks (e.g., carboxylic acids, aldehydes). This process can be repeated through iterative cycles of deprotection and coupling to build up complexity, ultimately leading to the generation of a library containing thousands or even tens of thousands of unique peptidomimetic analogs. nih.gov

| Step | Action | Purpose |

| 1. Immobilization | Couple the free primary amine of this compound to a solid support resin. | Anchors the scaffold for solid-phase synthesis, simplifying purification. |

| 2. Deprotection | Remove the Boc protecting group from the aminomethyl substituent using acid. | Exposes the second amine for subsequent reaction. |

| 3. First Diversification | React the newly freed amine with a library of diverse building blocks (e.g., R¹-COOH). | Introduces the first point of molecular diversity. |

| 4. Further Modification (Optional) | Modify another part of the molecule if other functional handles are present. | Introduces additional points of diversity. |

| 5. Cleavage | Cleave the final compounds from the solid support resin. | Releases the library of purified peptidomimetic analogs into solution for screening. |

Utility as a Building Block in Protein Degrader Development

A novel and powerful therapeutic modality is targeted protein degradation, which utilizes bifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. medchemexpress.comnih.gov These molecules consist of two ligands—one that binds to the target protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker is not merely a spacer but a critical component that influences the stability and geometry of the resulting ternary complex (target protein-PROTAC-E3 ligase), which is essential for degradation. medchemexpress.com

Linkers used in PROTACs are broadly classified as flexible (e.g., polyethylene (B3416737) glycol chains) or rigid. nih.govenamine.net Cycloalkane-based linkers, particularly those incorporating piperidine, piperazine, or cyclohexane rings, are a prominent class of rigid linkers. nih.govenamine.net The rigidity of these linkers helps to reduce the conformational freedom of the PROTAC, pre-organizing it for optimal ternary complex formation. enamine.net

The building block this compound is exceptionally well-suited for this application. It provides a rigid cyclohexane core that can be incorporated into PROTAC linkers. Research has shown that the specific stereochemistry of the linker (cis vs. trans) can profoundly affect a PROTAC's conformational preferences, binding affinity, and ultimate degradation efficacy. medchemexpress.com The ability to synthesize PROTACs with a defined cis-cyclohexyl linker allows medicinal chemists to systematically investigate how this specific 3D geometry impacts biological activity. This exploration, often termed "linkerology," is crucial for optimizing PROTAC performance, making building blocks like this compound highly valuable in the development of next-generation protein degraders.

Exploration in Diagnostic Imaging Agent Development

The structural characteristics of this compound, particularly its protected diamine framework, have positioned it as a valuable precursor in the exploratory development of novel diagnostic imaging agents. Its utility is primarily centered on the synthesis of radiolabeled molecules for positron emission tomography (PET), a powerful non-invasive imaging technique used in oncology and other fields to visualize and quantify physiological processes at the molecular level.

The core concept behind its application lies in the ability to chemically modify the molecule to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical reactions on the free primary amine. This free amine serves as a handle for conjugation to other molecules or for direct modification, while the Boc-protected amine can be deprotected at a later stage to reveal a second reactive site if needed.

One area of significant interest is the development of imaging agents for early-stage liver fibrosis. While direct studies detailing the use of this compound for this specific purpose are not extensively published, the rationale for its potential stems from research on analogous compounds like cis-4-[¹⁸F]fluoro-L-proline. This proline analog has demonstrated the ability to target collagenogenesis in hepatic stellate cells (HSCs), which are key mediators of liver fibrosis. The uptake of this tracer was found to correlate strongly with liver collagen expression, suggesting its utility as a PET imaging biomarker for detecting early fibrotic changes. This provides a strong impetus for exploring other amino acid and amine-containing scaffolds, such as derivatives of this compound, for similar applications.

The development of novel PET radiotracers is a critical area of research, especially for imaging cancers like those of the brain and prostate, where the most common radiotracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), has limitations due to high background signals. The search for new tracers often involves the use of radiolabeled amino acids and their analogs, as tumors frequently exhibit upregulated amino acid transport systems. This is where building blocks like this compound become relevant, offering a versatile platform for synthesizing novel PET ligands.

Research Findings and Potential

While specific, published research focusing solely on the conversion of this compound into a clinical imaging agent is limited, its role as a building block can be inferred from the broader context of PET tracer development. The synthesis of a PET tracer typically involves the preparation of a precursor molecule that can be readily radiolabeled in the final step. The properties of this compound make it a suitable candidate for such a precursor.

The table below outlines the key properties of this compound that are relevant to its potential application in the development of diagnostic imaging agents.

| Property | Value | Significance in Imaging Agent Development |

| Molecular Formula | C₁₂H₂₄N₂O₂ | Provides the basic atomic composition. |

| Molecular Weight | 228.33 g/mol | Influences the pharmacokinetics of the final imaging agent. |

| Key Functional Groups | Boc-protected amine, Primary amine | The primary amine allows for conjugation or modification, while the Boc group offers a site for subsequent chemical reactions after deprotection. |

| Stereochemistry | cis configuration | The defined stereochemistry is crucial for specific binding to biological targets. |

The development of a PET tracer from a precursor like this compound would involve a multi-step synthetic process. This would culminate in a radiolabeling step, often a nucleophilic substitution with [¹⁸F]fluoride, to produce the final radiotracer. The design of the final molecule would be guided by the biological target of interest. For instance, to target a specific receptor overexpressed on cancer cells, the cyclohexylamine (B46788) scaffold could be derivatized with a ligand that has a high affinity for that receptor.

Stereochemical Control and Chiral Pool Applications

Preparation and Characterization of Enantiomerically Pure cis-4-(Boc-aminomethyl)cyclohexylamine Derivatives

One potential synthetic route could involve the stereoselective reduction of a corresponding prochiral enamine or imine. Alternatively, a chiral pool approach could be employed, starting from a naturally occurring chiral molecule. Characterization of the enantiomerically pure derivatives would rely on standard analytical techniques.

Table 1: Hypothetical Characterization Data for Enantiomerically Pure this compound Derivatives (Note: This data is illustrative and based on typical values for similar chiral amines, as specific experimental data for this compound is not publicly available.)

| Property | (+)-enantiomer | (-)-enantiomer |

| Specific Rotation | > 0° (c=1, MeOH) | < 0° (c=1, MeOH) |

| Chiral HPLC | tR1 | tR2 |

| ¹H NMR | Spectra identical | Spectra identical |

| ¹³C NMR | Spectra identical | Spectra identical |

| Mass Spectrometry | Consistent with C₁₂H₂₄N₂O₂ | Consistent with C₁₂H₂₄N₂O₂ |

Optical Resolution Techniques for cis-Cyclohexyl Diamines

The separation of a racemic mixture of this compound into its constituent enantiomers is a crucial process for its use in stereoselective applications. Two primary methods for achieving this are High-Performance Liquid Chromatography (HPLC) on chiral stationary phases and classical resolution via diastereomeric salt formation with chiral acids.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical and is often determined empirically. For Boc-protected amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

Table 2: Illustrative HPLC Conditions for Chiral Resolution (Note: These conditions are based on general methods for separating chiral amines and would require optimization for this compound.)

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Salt Formation with Chiral Acids

A classical and often scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. This technique leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts. The choice of resolving agent and solvent system is crucial for achieving efficient separation. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. The less soluble diastereomeric salt can be isolated by crystallization, and the desired enantiomer of the amine can then be liberated by treatment with a base.

Table 3: Common Chiral Acids for Resolution of Amines

| Chiral Acid | Structure |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Mandelic Acid | C₆H₅-CH(OH)-COOH |

| (+)-Camphor-10-sulfonic acid | C₁₀H₁₅O-SO₃H |

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed to yield the enantiomerically enriched product. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structure suggests potential utility in this area. The diamine functionality, after appropriate derivatization, could be used to form chiral amides or imines, influencing the stereochemical outcome of reactions at the α-carbon. For instance, amides derived from this auxiliary could direct the stereoselective alkylation or aldol reactions of the corresponding enolates. The cis-stereochemistry of the cyclohexane (B81311) ring would enforce a specific conformation, which is key to effective stereochemical induction.

Chiral Ligand Design and Metal Complexation Utilizing cis-Cyclohexylamine Derivatives

Chiral diamines are fundamental building blocks for the synthesis of privileged ligands for asymmetric catalysis. Derivatives of this compound can be envisioned as scaffolds for a variety of chiral ligands. For example, the two amino groups can be functionalized to create multidentate ligands that can coordinate to a metal center. The inherent chirality of the diamine backbone, once resolved, can create a chiral environment around the metal, enabling enantioselective catalysis. For instance, Schiff base ligands can be formed by condensation with salicylaldehydes, or phosphine groups can be introduced to create P,N-ligands. These ligands can then be complexed with various transition metals, such as rhodium, iridium, ruthenium, or palladium, to generate catalysts for a range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. The conformational rigidity of the cis-cyclohexane ring is expected to be a key feature in creating a well-defined and effective chiral pocket around the metal center.

Derivatization and Functionalization Strategies

Selective Deprotection and Functional Group Interconversion of Boc-Protected Amines

The differential reactivity of the two amine functionalities in cis-4-(Boc-aminomethyl)cyclohexylamine is central to its utility as a synthetic intermediate. The primary amine on the cyclohexane (B81311) ring is significantly more nucleophilic and basic than the nitrogen atom of the tert-butoxycarbonyl (Boc) protected aminomethyl group. This electronic difference allows for the selective deprotection of the Boc group under specific acidic conditions, leaving the primary amine intact for subsequent reactions.

A common and effective method for the deprotection of the Boc group is the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or a solution of hydrogen chloride (HCl) in an anhydrous solvent such as dioxane. jk-sci.com These conditions protonate the carbamate (B1207046) oxygen, initiating the collapse of the protecting group to release the free amine, tert-butyl cation, and carbon dioxide.

The selective deprotection of one of two Boc groups in a diamine can be challenging but has been achieved with careful control of reaction conditions. For instance, the use of catalytic amounts of iron(III) salts has been reported as a practical method for the selective removal of a Boc group in N,N'-diprotected amines. rsc.orgsemanticscholar.org While not specifically documented for this compound, this methodology suggests a potential pathway for selective deprotection. Another strategy involves the use of montmorillonite (B579905) K10 clay, which can selectively cleave aromatic N-Boc groups in the presence of aliphatic N-Boc amines, highlighting the potential for chemoselective deprotection based on the electronic environment of the protected amine. jk-sci.com

Once the Boc group is selectively removed, the newly liberated primary amine can undergo a variety of functional group interconversions. These transformations are fundamental in organic synthesis for the construction of more complex molecules. For example, the primary amine can be readily acylated to form amides, sulfonated to generate sulfonamides, or reductively aminated to yield secondary or tertiary amines. Furthermore, the primary amine can be converted into other functional groups such as azides or halides through diazotization reactions followed by nucleophilic substitution. These interconversions open up a vast chemical space for the derivatization of the this compound scaffold.

Table 1: Reagents for Functional Group Interconversion of Primary Amines

| Desired Functional Group | Reagent(s) | Reaction Type |

| Amide | Acyl chloride, Carboxylic acid with coupling agent | Acylation |

| Sulfonamide | Sulfonyl chloride | Sulfonylation |

| Secondary/Tertiary Amine | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Reductive Amination |

| Azide | NaNO₂, HCl; then NaN₃ | Diazotization/Substitution |

| Halide | NaNO₂, H-X (X = Cl, Br) | Sandmeyer-type reaction |

Synthesis of Conjugates and Bioconjugates

The bifunctional nature of this compound makes it an attractive linker molecule for the synthesis of conjugates, particularly in the burgeoning field of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. nih.govnih.gov The linker plays a crucial role in the stability and efficacy of the ADC. njbio.com

In this context, this compound can serve as a non-cleavable linker. The primary amine on the cyclohexane ring can be conjugated to a cytotoxic payload, often through an amide bond formation. Following this, the Boc protecting group can be removed to reveal the second primary amine, which can then be attached to the antibody, typically through a suitable conjugation chemistry such as reaction with an activated ester on the antibody. The resulting conjugate would possess a stable aliphatic linker, which can be advantageous in certain therapeutic applications where non-cleavable linkers are preferred. njbio.com

Incorporation into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used in the synthesis of peptide-like structures and other diverse molecular scaffolds. organic-chemistry.orgnih.govwikipedia.orgacs.orgnih.gov

The structure of this compound, with its two distinct amine functionalities, presents an interesting opportunity for its incorporation into MCRs. After selective deprotection of the Boc group, the resulting diamine could potentially participate in an Ugi four-component reaction (U-4CR). In a typical U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. wikipedia.orgnih.gov If this compound were used as the amine component, with one of the amino groups participating in the initial imine formation with an aldehyde, the second amino group could potentially act as an internal nucleophile in a subsequent cyclization step, leading to the formation of constrained cyclic peptidomimetics.

Alternatively, the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, could be adapted. nih.gov For instance, if the primary amine of this compound were first converted to an isocyanide, this new derivative could then participate in a Passerini reaction. The remaining Boc-protected amine would then be available for further functionalization after the MCR. While direct examples of this compound in published MCR literature are scarce, its bifunctional nature makes it a prime candidate for the development of novel MCR-based synthetic strategies.

Table 2: Potential Multi-Component Reaction with a cis-4-(Boc-aminomethyl)cyclohexylamine Derivative

| MCR Type | Components | Potential Product |

| Ugi-type | Aldehyde, cis-4-aminomethyl-1-isocyanocyclohexane, Carboxylic Acid, internal amine | Cyclic peptidomimetic |

| Passerini-type | Aldehyde, Carboxylic Acid, cis-4-(Boc-aminomethyl)cyclohexyl isocyanide | α-Acyloxy amide with a pendant Boc-protected amine |

C-H Arylation for Diversification of Cyclohexylamine (B46788) Cores

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for the efficient diversification of molecular scaffolds. Palladium-catalyzed C-H arylation, in particular, has been successfully applied to a variety of substrates, including N-Boc protected amines. nih.govnih.govresearchgate.net This methodology offers a direct route to introduce aryl groups onto the carbon framework, bypassing the need for pre-functionalized starting materials.

In the context of this compound, the C-H bonds of the cyclohexane ring are potential targets for such functionalization. The Boc-protected aminomethyl group could act as a directing group, facilitating the regioselective arylation of a specific C-H bond on the cyclohexane core. While the directing ability of a Boc-protected primary amine on a flexible cyclohexane ring is less established than in more rigid systems, related transformations on other saturated aza-heterocycles suggest its feasibility. researchgate.netrsc.orgnih.gov

A plausible strategy would involve the use of a palladium catalyst, such as palladium(II) acetate, in combination with a suitable ligand and an aryl halide as the coupling partner. The reaction would likely proceed through a concerted metalation-deprotonation mechanism, where the palladium catalyst coordinates to the Boc-protected amine and selectively activates a nearby C-H bond. Subsequent reductive elimination would then furnish the arylated product. Rhodium-catalyzed C-H functionalization also presents a viable alternative for the derivatization of such saturated aza-heterocycles. snnu.edu.cnresearchgate.net This approach would provide a powerful tool for rapidly generating a library of structurally diverse analogs of this compound, which could be invaluable for structure-activity relationship studies in drug discovery.

Future Directions and Research Perspectives

Computational-Aided Design for Novel cis-4-(Boc-aminomethyl)cyclohexylamine Derivatives

The advancement of computational chemistry and molecular modeling presents a significant opportunity for the rational design of novel derivatives of this compound. nih.govnih.gov These in silico methods can accelerate the drug discovery process by predicting the binding affinities and modes of interaction of virtual compounds with biological targets, thereby prioritizing synthetic efforts. nih.govbeilstein-journals.org

Future research will likely focus on utilizing techniques such as:

Molecular Docking: To simulate the interaction of designed ligands with the active sites of target proteins. This can help in understanding the structure-activity relationships (SAR) and in optimizing the lead compounds. nih.gov

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity. This can guide the design of new molecules with improved potency and selectivity. beilstein-journals.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To provide a more accurate description of the electronic and structural properties of the ligand-receptor complexes, aiding in the refinement of potential drug candidates. mdpi.com

By employing these computational strategies, researchers can explore a vast chemical space of potential derivatives, leading to the identification of promising candidates for a variety of therapeutic targets. mdpi.com

Expansion of Synthetic Methodologies for Enhanced Scalability and Sustainability

While the synthesis of this compound is established, future research will aim to develop more scalable and sustainable synthetic routes. This is crucial for the large-scale production of drug candidates for clinical trials and commercialization.

Key areas of focus will include:

Catalytic Hydrogenation: Exploring more efficient and selective catalysts for the hydrogenation of aromatic precursors, such as p-phenylenediamine (B122844) derivatives, to obtain the desired cis-isomer with high purity. chemicalbook.com

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and reproducibility.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste generation.

The development of robust and cost-effective synthetic methods will be essential for the widespread application of this versatile chemical scaffold. google.com

Exploration of New Biological Targets for this compound Containing Molecules

The 1,4-diaminocyclohexane motif, present in this compound, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. mdpi.com Future research will involve the synthesis and screening of libraries of derivatives against a broad range of targets to uncover new therapeutic applications.

Potential new biological targets could include:

Kinases: Many kinase inhibitors incorporate diamine scaffolds to interact with the hinge region of the ATP-binding site.

G-Protein Coupled Receptors (GPCRs): The conformational rigidity of the cyclohexane (B81311) ring can be exploited to design selective GPCR ligands.

Ion Channels: The amino groups can interact with charged residues in the pore of ion channels, leading to their modulation.

Proteases: The scaffold can be used to develop inhibitors that mimic the transition state of peptide hydrolysis.

Systematic screening of compound libraries will be instrumental in identifying novel biological activities for molecules derived from this compound. nih.govnih.gov

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of Complex Derivatives

A thorough understanding of the three-dimensional structure of complex molecules derived from this compound is paramount for understanding their biological activity. Future research will rely on advanced analytical techniques to provide detailed structural insights.

These techniques include:

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the solution-state conformation of the molecules and to study their dynamic behavior. escholarship.org

X-ray Crystallography: To obtain high-resolution solid-state structures of the compounds and their complexes with target proteins, revealing precise binding interactions. nih.gov

NMR Crystallography: A synergistic approach that combines solid-state NMR data with computational modeling to refine crystal structures, particularly for complex systems where obtaining high-quality single crystals is challenging. nih.gov

These advanced structural studies will provide invaluable information for the rational design and optimization of the next generation of therapeutics based on the this compound scaffold. escholarship.org

常见问题

Q. What synthetic methodologies are most effective for preparing cis-4-(Boc-aminomethyl)cyclohexylamine, and how can cis selectivity be optimized?

Methodological Answer: The synthesis involves two key steps: (1) Boc protection of the primary amine and (2) stereocontrolled formation of the cis-cyclohexylamine scaffold. For Boc protection, react 4-aminomethylcyclohexylamine with Boc anhydride in THF/water (1:1) at 0°C under basic conditions (e.g., NaHCO₃). To favor the cis isomer, catalytic hydrogenation of a substituted aniline precursor using a Ru-V₂O₅/MCM-41 bifunctional catalyst (3% Ru, 10% V₂O₅) under 3–5 atm H₂ at 80°C achieves ~20% yield with 77% selectivity for cyclohexylamine derivatives. Post-reaction, purify via silica gel chromatography (hexane/EtOAc, 3:1) and confirm stereochemistry using ¹H NMR (J = 10–12 Hz for axial-equatorial coupling in cis isomers) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Key signals include a singlet for Boc tert-butyl protons (δ 1.4 ppm) and distinct cyclohexyl ring protons (δ 1.2–2.1 ppm, split due to cis geometry).

- LCMS : Verify molecular ion peaks ([M+H]⁺ at m/z 256.2) and absence of deprotection byproducts.

- IR Spectroscopy : Confirm Boc C=O stretch at ~1680 cm⁻¹.

- Polarimetry : Measure optical rotation if chirality is introduced. Cross-reference with literature InChI keys (e.g., PAFAZNILMFXTMIY for cyclohexylamine derivatives) for validation .

Q. What are the stability considerations for this compound under common laboratory conditions?

Methodological Answer: The Boc group is stable in neutral/basic conditions but hydrolyzes under strong acids (e.g., TFA) or prolonged heat (>80°C). Store at 2–30°C in inert atmospheres to prevent oxidative degradation. Avoid exposure to strong oxidizers (e.g., KMnO₄) and metals (Al, Cu), which may catalyze decomposition. Monitor via TLC (silica, CH₂Cl₂/MeOH 9:1; Rₓ ~0.4) for degradation products .

Advanced Research Questions

Q. What advanced techniques enable separation of cis/trans isomers during synthesis, and how can isomerization be suppressed?

Methodological Answer:

- Chromatography : Use chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15) for baseline separation (α = 1.8).

- Crystallization : Fractionally crystallize from toluene/hexane (3:7) at -20°C, yielding >95% cis isomer.

- Isomerization Control : Add 1% triethylamine to reaction mixtures to neutralize trace acids. Avoid Lewis acids (e.g., AlCl₃) during purification, as they promote cis→trans isomerization via ring flipping .

Q. How can this compound serve as a building block in asymmetric catalysis or drug synthesis?

Methodological Answer:

- Chiral Auxiliary : Use the cis-cyclohexyl scaffold to induce stereoselectivity in Ullmann couplings (CuI/L-proline, 60°C) or Michael additions (e.g., β-nitroalkene substrates).

- Pharmaceutical Intermediates : React with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamide prodrugs, or deprotect Boc under acidic conditions for peptide coupling (e.g., EDCI/HOBt). Reported yields for analogous ureido derivatives reach 74% .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The cis geometry imposes steric hindrance on the aminomethyl group, reducing SN2 reactivity by 40% compared to trans isomers (kinetic studies in EtOH/H₂O). However, hydrogen bonding between the Boc carbonyl and proximal NH group stabilizes transition states in SN1 pathways, enhancing carbocation formation. Computational modeling (DFT, B3LYP/6-31G*) confirms lower activation energy (ΔG‡ = 28.5 kcal/mol) for cis-mediated reactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant suits (e.g., Tyvek), and safety goggles. Use respiratory protection (NIOSH-approved N95) in poorly ventilated areas.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- Storage : Keep in amber glass bottles under nitrogen, separated from acids/oxidizers. Shelf life: 12 months at 2–8°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。